CETP Inhibitory Potency: Tetrahydroquinoline A vs. Torcetrapib and Other Clinical Candidates
Tetrahydroquinoline A inhibits partially purified CETP with an IC50 of 39 nM [1][2]. In direct comparison, torcetrapib (CP-529,414)—a clinical-stage CETP inhibitor built on a related THQ-carbamate scaffold—exhibits an IC50 of 50 nM [3], demonstrating that Tetrahydroquinoline A possesses 1.28-fold greater potency in vitro. When compared to other CETP-targeting agents, Tetrahydroquinoline A (39 nM) falls between anacetrapib (16 nM) and dalcetrapib (6 nM), but substantially outperforms early leads such as NSC-40331 (IC50 = 6,500 nM) [3].
| Evidence Dimension | CETP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 39 nM |
| Comparator Or Baseline | Torcetrapib: 50 nM; Anacetrapib: 16 nM; Dalcetrapib: 6 nM; NSC-40331: 6,500 nM |
| Quantified Difference | 1.28-fold more potent than torcetrapib; 167-fold more potent than NSC-40331 |
| Conditions | Partially purified CETP enzyme assay |
Why This Matters
Procurement decisions for CETP screening or assay development should prioritize compounds with validated sub-100 nM potency; Tetrahydroquinoline A meets this threshold with performance comparable to clinical candidates.
- [1] Rano TA, Sieber-McMaster E, Pelton PD, Yang M, Demarest KT, Kuo GH. Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform. Bioorg Med Chem Lett. 2009 May 1;19(9):2456-60. View Source
- [2] Therapeutic Target Database. TETRAHYDROQUINOLINE A | Drug Info | IC50 = 39 nM. TTD ID: T15334. View Source
- [3] Therapeutic Target Database. CETP Target Validation: Drug Potency Data (Anacetrapib IC50=16 nM; Dalcetrapib IC50=6 nM; Torcetrapib IC50=50 nM; NSC-40331 IC50=6500 nM). TTD ID: T15334. View Source
